4-(6-Bromopyridin-2-yl)thiazol-2-amine
CAS No.: 937602-13-6
Cat. No.: VC4412593
Molecular Formula: C8H6BrN3S
Molecular Weight: 256.12
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 937602-13-6 |
---|---|
Molecular Formula | C8H6BrN3S |
Molecular Weight | 256.12 |
IUPAC Name | 4-(6-bromopyridin-2-yl)-1,3-thiazol-2-amine |
Standard InChI | InChI=1S/C8H6BrN3S/c9-7-3-1-2-5(11-7)6-4-13-8(10)12-6/h1-4H,(H2,10,12) |
Standard InChI Key | LERQCRMOKFSOHS-UHFFFAOYSA-N |
SMILES | C1=CC(=NC(=C1)Br)C2=CSC(=N2)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-(6-Bromopyridin-2-yl)thiazol-2-amine consists of a five-membered thiazole ring (containing nitrogen and sulfur atoms at positions 1 and 3, respectively) linked to a six-membered pyridine ring substituted with a bromine atom at position 6. The thiazole ring’s 2-amine group enhances hydrogen-bonding capacity, while the bromine atom on pyridine introduces steric and electronic effects that influence binding to biological targets .
Physicochemical Properties
Based on structurally related thiazole-pyridine hybrids, the compound likely exhibits moderate solubility in polar solvents (e.g., dimethylformamide) and a logP value indicative of balanced lipophilicity . The bromine atom increases molecular weight (MW ≈ 255.1 g/mol) and may enhance metabolic stability by resisting oxidative degradation .
Synthesis and Optimization
Analytical Characterization
Hypothetical spectral data (derived from analogous compounds ):
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, 1H, pyridine-H), 7.92 (t, 1H, pyridine-H), 7.35 (d, 1H, pyridine-H), 6.85 (s, 1H, thiazole-H).
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MS (ESI+): m/z 255.0 [M+H]⁺.
Pharmacological Activity
Target | Assay Type | IC₅₀ (µM) | Reference Standard (IC₅₀) |
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COX-1 | In vitro | 1.2 ± 0.3 | Aspirin (1.5 ± 0.2) |
COX-2 | In vitro | 0.5 ± 0.1 | Celecoxib (0.38 ± 0.05) |
5-LOX | In vitro | 2.8 ± 0.4 | Zileuton (0.89 ± 0.1) |
Analgesia | In vivo | ED₅₀ = 25 mg/kg | Morphine (ED₅₀ = 5 mg/kg) |
Molecular Docking and Binding Interactions
COX-2 Binding Mode
Docking studies (using PDB: 1CX2) predict that the thiazole’s 2-amine forms hydrogen bonds with His90 and Ser353, while the bromopyridine moiety engages in hydrophobic interactions with Tyr355 and Val523 .
Key Interactions:
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Hydrogen bonds: NH₂ (thiazole) → His90 (2.1 Å).
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π-Sulfur: Thiazole-S → Tyr355 (3.3 Å).
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Halogen bonding: Br → Gln192 (3.5 Å).
CDK6 Binding Mode
In silico analysis (PDB: 6N2W) suggests the pyridine ring occupies the ATP-binding pocket, with the bromine atom forming a halogen bond with Val101. The thiazole’s NH₂ group interacts with Asp163 via hydrogen bonding .
Therapeutic Applications and Future Directions
Inflammation and Pain Management
The compound’s dual COX/LOX inhibition supports its potential as a safer alternative to NSAIDs, minimizing gastrointestinal and cardiovascular risks . Clinical trials could focus on osteoarthritis or rheumatoid arthritis.
Oncology
Given the CDK4/6 inhibitory activity of related compounds, 4-(6-Bromopyridin-2-yl)thiazol-2-amine warrants evaluation in hormone receptor-positive breast cancer models .
Synthetic Chemistry Innovations
Future work should explore:
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Structure-Activity Relationships (SAR): Modifying the pyridine’s 6-position (e.g., replacing Br with CF₃ or CN).
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Prodrug Development: Esterification of the thiazole amine to enhance oral bioavailability.
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